molecular formula C20H16ClN3O2S B11436736 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11436736
M. Wt: 397.9 g/mol
InChI Key: QXTRMNGALGHQBK-UHFFFAOYSA-N
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Description

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a chloro-substituted imidazo[1,2-a]pyridine core, a benzodioxin moiety, and a methylthiophene group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of a suitable pyridine derivative with an appropriate imidazole precursor under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the imidazo[1,2-a]pyridine core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzodioxin Moiety: The benzodioxin group can be introduced through a nucleophilic substitution reaction, where a suitable benzodioxin precursor reacts with the chloro-substituted imidazo[1,2-a]pyridine.

    Incorporation of the Methylthiophene Group: The final step involves the coupling of the methylthiophene group to the imidazo[1,2-a]pyridine core, which can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzodioxin moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core or the chloro group, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and benzodioxin moieties.

    Reduction: Reduced forms of the imidazo[1,2-a]pyridine core or dechlorinated products.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine lies in the combination of its functional groups, which impart specific chemical and biological properties. The presence of the methylthiophene group, in particular, may contribute to its distinct reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C20H16ClN3O2S

Molecular Weight

397.9 g/mol

IUPAC Name

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H16ClN3O2S/c1-12-2-6-17(27-12)19-20(24-11-13(21)3-7-18(24)23-19)22-14-4-5-15-16(10-14)26-9-8-25-15/h2-7,10-11,22H,8-9H2,1H3

InChI Key

QXTRMNGALGHQBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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